molecular formula C20H25N3O3S B2618209 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 1421584-81-7

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No. B2618209
CAS RN: 1421584-81-7
M. Wt: 387.5
InChI Key: JDTOOIKYHUUBJY-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methoxybenzenesulfonamide and its derivatives have been the subject of synthesis and structural analysis to explore their potential applications in various scientific research areas. The synthesis and crystal structure of related compounds have demonstrated unexpected outcomes, leading to discoveries in anticancer properties through structural analysis and aminohalogenation reactions. Such studies underline the significance of molecular structure in determining the biological and chemical properties of sulfonamide derivatives (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Anticancer and Antiviral Activities

Research has been focused on exploring the anticancer and antiviral activities of sulfonamide derivatives. The synthesis of new benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety has shown potential for in vitro anti-HIV and antifungal activities, suggesting the versatility of these compounds in therapeutic applications (M. Zareef et al., 2007). Additionally, the new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have shown high singlet oxygen quantum yield, indicating their potential use as Type II photosensitizers for cancer treatment in photodynamic therapy (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Enzyme Inhibition and Alzheimer’s Disease

Sulfonamide derivatives have also been studied for their enzyme inhibitory activities and potential therapeutic applications in treating Alzheimer's disease. The synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides has provided insights into their inhibitory effects on acetylcholinesterase, with potential implications for designing more potent inhibitors for Alzheimer's disease management (M. Abbasi et al., 2018).

Chromatographic Applications

The derivatization of primary sulfonamides to form N-dimethylaminomethylene derivatives has been explored for enhancing gas-liquid chromatographic properties, highlighting the utility of sulfonamide derivatives in analytical chemistry and biological studies (W. Vandenheuvel & V. F. Gruber, 1975).

Material Science and Polymer Functionalization

In material science, the synthesis of polymeric materials functionalized with sulfonamide derivatives has shown promising results in creating novel materials with potential applications ranging from drug delivery systems to the development of new types of polymers with unique properties (Y. Hori et al., 2011).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-22(2)18(16-14-23(3)17-10-6-5-9-15(16)17)13-21-27(24,25)20-12-8-7-11-19(20)26-4/h5-12,14,18,21H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTOOIKYHUUBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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